1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)piperidine-4-carboxylic acid
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Overview
Description
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)piperidine-4-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C36H32N2O6 and its molecular weight is 588.66. The purity is usually 95%.
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Scientific Research Applications
Carboxylic Acids in Biocatalyst Inhibition
Carboxylic acids, due to their structural flexibility and usage as precursors for various industrial chemicals, can inhibit engineered microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations below desired yields. Understanding the impact of carboxylic acids on microbes can aid in engineering robust strains for improved industrial performance (Jarboe et al., 2013).
Nucleophilic Aromatic Substitution and Carboxylic Acid Derivatives
The study of nucleophilic aromatic substitution reactions, particularly involving piperidine and nitro-group compounds, provides insights into mechanisms that could potentially be applied in the synthesis of complex carboxylic acid derivatives, offering a pathway for creating novel compounds (Pietra & Vitali, 1972).
Levulinic Acid in Drug Synthesis
Levulinic acid, a biomass-derived key building block, with carboxyl and carbonyl functional groups, demonstrates flexibility and diversity in drug synthesis. Its applications in cancer treatment and medical materials underline the potential of carboxylic acid derivatives in medicine (Zhang et al., 2021).
Oxidized Starches and Carboxylic Acid Functions
Oxidation of starch molecules to carbonyl and then to carboxyl groups highlights the transformation capabilities and applications of carboxylic acids in food and non-food industries, suggesting a broad utility of carboxylic acid modifications (Vanier et al., 2017).
Mechanism of Action
- The Fmoc moiety, due to its inherent hydrophobicity and aromaticity, promotes the self-assembly of these building blocks .
- The Fmoc-Pip(Fmoc)-OH interactions are crucial for material fabrication, drug delivery, and bio-templating .
- For example, Fmoc-modified peptides have been explored as scaffolds for tissue engineering and wound healing .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H32N2O6/c39-33(40)36(37-34(41)43-21-31-27-13-5-1-9-23(27)24-10-2-6-14-28(24)31)17-19-38(20-18-36)35(42)44-22-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-16,31-32H,17-22H2,(H,37,41)(H,39,40) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGIGJPLYCPSOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H32N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80663132 |
Source
|
Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80663132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252029-00-8 |
Source
|
Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80663132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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